Isopropyl Acetate-d10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
112.19 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3/i1D3,2D3,3D3,4D |
InChI Key |
JMMWKPVZQRWMSS-LSURFNHSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)OC(=O)C |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies of Isopropyl Acetate D10
Strategies for Deuterium (B1214612) Incorporation in Organic Molecules
The introduction of deuterium into organic molecules is a critical process for various applications, including mechanistic studies and as internal standards in mass spectrometry. Several methodologies have been developed for this purpose, ranging from direct exchange reactions to multi-step synthetic routes using labeled starting materials.
Direct Hydrogen Isotope Exchange (HIE) Approaches
Direct Hydrogen Isotope Exchange (HIE) represents an atom-economical approach to introduce deuterium into a molecule by replacing protium (B1232500) atoms directly. nih.gov This can be achieved through various catalytic or mediated processes.
Transition metal-catalyzed HIE reactions are a powerful tool for the deuteration of organic compounds. bohrium.com Catalysts based on iridium, rhodium, and ruthenium have been shown to facilitate the exchange of C-H bonds with deuterium from sources like deuterium gas (D₂) or heavy water (D₂O). surrey.ac.ukstrath.ac.uk For a substrate like isopropyl acetate (B1210297), such catalysts could potentially activate the C-H bonds at the acetyl and isopropyl groups, leading to the incorporation of deuterium. The efficiency and regioselectivity of these reactions are highly dependent on the catalyst, solvent, and reaction conditions. For instance, iridium catalysts are often used for directed ortho-deuteration of aromatic esters, and similar principles could be explored for the aliphatic C-H bonds in isopropyl acetate. mdpi.com
Table 1: Examples of Catalysts Used in Hydrogen Isotope Exchange Reactions
| Catalyst Type | Common Metals | Potential Application for Isopropyl Acetate-d10 |
| Homogeneous Catalysts | Iridium, Rhodium, Ruthenium | Exchange of aliphatic C-H bonds |
| Heterogeneous Catalysts | Palladium, Platinum | General deuteration, though may require harsher conditions |
Base-mediated deuteration offers a metal-free alternative for HIE. rsc.org This method typically involves the use of a strong base to deprotonate a carbon atom, followed by quenching with a deuterium source. For esters, the α-protons to the carbonyl group are the most likely candidates for exchange due to their increased acidity. nih.gov In the case of isopropyl acetate, the protons on the acetyl methyl group could potentially be exchanged using a suitable base and a deuterium donor like D₂O or DMSO-d₆. nih.govnih.gov The choice of base is critical to avoid unwanted side reactions such as hydrolysis of the ester.
Table 2: Conditions for Base-Mediated Deuteration
| Base | Deuterium Source | Target Protons in Isopropyl Acetate |
| Potassium tert-butoxide (KOtBu) | DMSO-d₆ | Acetyl group (α-protons) |
| Sodium carbonate (Na₂CO₃) | D₂O/MeOD | Acetyl group (α-protons) nih.gov |
Multistep Synthesis from Deuterated Precursors
The most direct and reliable method for the synthesis of this compound is through the esterification of deuterated precursors. This approach ensures that the deuterium atoms are located at the desired positions with high isotopic enrichment. The standard method for this synthesis is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. cerritos.eduwvu.eduathabascau.camasterorganicchemistry.comorganic-chemistry.org
For this compound, this would involve the reaction of Acetic acid-d4 with Isopropanol-d8. nih.gov Both of these deuterated starting materials are commercially available. scientificlabs.co.uksigmaaldrich.comzeotope.comisotope.comcarlroth.com
The synthesis of the precursors themselves involves specific deuteration strategies. Acetic acid-d4 can be prepared by the decarboxylation of deuterated malonic acid, which is obtained through repeated exchange of malonic acid with deuterium oxide. cdnsciencepub.com Another method involves the reaction of acetic anhydride with heavy water in the presence of a catalyst. google.com Isopropanol-d8 is a fully deuterated version of isopropanol (B130326) and its synthesis would involve methods capable of perdeuteration. sigmaaldrich.comzeotope.comisotope.com
The Fischer esterification reaction itself is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of one of the reactants (typically the alcohol) can be used, or water can be removed as it is formed. cerritos.edumasterorganicchemistry.com
Reaction Scheme for the Synthesis of this compound:
CD₃COOD (Acetic acid-d4) + (CD₃)₂CDOD (Isopropanol-d8) ⇌ CD₃COOCD(CD₃)₂ (this compound) + D₂O
Reductive Deuteration Methods for Esters
Reductive deuteration is a method used to introduce deuterium into a molecule during a reduction process. While this is more commonly applied to reduce a carbonyl group to a deuterated methylene group (CD₂), it can be adapted for esters. organic-chemistry.orgepa.gov For instance, aromatic esters can be reductively deuterated to form α,α-dideuterio benzyl alcohols using reagents like samarium(II) iodide and D₂O. organic-chemistry.org Applying a similar concept to isopropyl acetate is not straightforward for producing the d10 isotopologue, as it would alter the ester functionality. This method is generally not the primary choice for synthesizing a fully deuterated ester without changing its core structure.
Regioselectivity and Stereoselectivity in Deuteration of Isopropyl Acetate
Regioselectivity and stereoselectivity are important considerations in deuteration reactions, particularly when not all hydrogen atoms in a molecule are to be replaced.
For the multistep synthesis from deuterated precursors (Acetic acid-d4 and Isopropanol-d8), the regioselectivity is absolute, as the deuterium atoms are already in their final positions in the starting materials.
In the context of direct HIE methods, achieving full and specific deuteration to form this compound would be challenging.
Regioselectivity : Catalytic HIE methods can show some regioselectivity. For instance, iridium catalysts can be directed by functional groups. mdpi.com For isopropyl acetate, the ester oxygen could direct a catalyst to the C-H bonds on the isopropyl group. Base-mediated exchange would be highly regioselective for the more acidic protons on the acetyl group. nih.gov Achieving deuteration at all 10 positions with high selectivity would likely require a combination of methods or very harsh, non-selective conditions.
Stereoselectivity : The methine carbon of the isopropyl group in isopropyl acetate is a prochiral center. While isopropyl acetate itself is not chiral, if a deuteration method were to introduce deuterium in a stereospecific manner in a chiral ester, it would be a significant consideration. Biocatalytic methods, for example, have been shown to be highly stereoselective in the deuteration of α-amino methyl esters. acs.orgresearchgate.net For an achiral molecule like isopropyl acetate, stereoselectivity of the deuteration at the methine position is not a factor. However, methods that proceed through intermediates that could lead to stereoisomers in other contexts are of mechanistic interest. acs.org Aldehyde-catalyzed HIE of amino esters has been studied, but achieving stereoselective control has proven difficult. acs.orgnih.gov
Achieving High Isotopic Purity and Enrichment Levels in this compound
The synthesis of this compound with high isotopic purity is paramount for its applications, particularly in fields requiring sensitive analytical techniques where the presence of non-deuterated or partially deuterated isotopologues could interfere with results. High isotopic enrichment is achieved through a combination of using highly enriched starting materials and carefully controlled reaction and purification processes.
The primary method for synthesizing this compound is the Fischer esterification of deuterated acetic acid and deuterated isopropanol. study.comslideshare.net This reaction is an equilibrium process, and driving the reaction to completion is crucial to maximize the yield of the desired deuterated ester and to simplify purification. athabascau.cayoutube.com The general reaction is as follows:
CD₃COOD (Acetic acid-d₄) + (CD₃)₂CDOD (Isopropanol-d₈) ⇌ CD₃COOCD(CD₃)₂ (this compound) + D₂O
To achieve a high level of isotopic enrichment in the final product, the isotopic purity of the starting materials is the most critical factor. Commercially available deuterated acetic acid (acetic acid-d₄) and isopropanol (isopropanol-d₇ or isopropanol-d₈) often have isotopic enrichment levels exceeding 99 atom %.
Several key strategies are employed during the synthesis and purification to ensure the final product meets the stringent requirements for high isotopic purity:
Use of an Excess of a Deuterated Reactant: To drive the equilibrium towards the product side, a molar excess of one of the deuterated reactants is often used. youtube.com This application of Le Chatelier's principle helps to maximize the conversion of the limiting reactant.
Removal of Water (D₂O): The removal of the deuterated water (D₂O) as it is formed can also shift the equilibrium to favor the formation of the ester. youtube.com This can be achieved through various techniques, including the use of a Dean-Stark apparatus or the addition of a dehydrating agent that does not introduce non-deuterated species.
Careful Selection of Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used for Fischer esterification. study.com It is important to use a catalyst that does not promote hydrogen-deuterium exchange reactions with any residual protons in the system.
Rigorous Purification: After the reaction is complete, a thorough purification process is necessary to remove any unreacted starting materials, the acid catalyst, and any byproducts. This is typically achieved through a series of steps:
Neutralization and Washing: The reaction mixture is first neutralized to remove the acid catalyst. This is followed by washing with a saturated sodium bicarbonate solution and then with brine to remove any remaining water-soluble impurities.
Drying: The organic layer containing the this compound is then dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove any residual D₂O.
Distillation: The final step is fractional distillation to separate the this compound from any remaining impurities, including any partially deuterated species that may have formed. sapub.org The sharp boiling point of the pure compound is a good indicator of its chemical purity.
The isotopic purity and enrichment levels of the final this compound product are typically determined using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govrsc.org
Detailed Research Findings
Mass spectrometry is a powerful tool for determining the isotopic enrichment of deuterated compounds. researchgate.netresearchgate.net By analyzing the mass-to-charge ratio of the molecular ion peak and its isotopologues, the percentage of deuterium incorporation can be accurately calculated. For this compound, the molecular weight is approximately 112.19 g/mol . A high-resolution mass spectrum would show a prominent peak for the fully deuterated molecule and much smaller peaks for molecules with fewer deuterium atoms.
NMR spectroscopy, particularly ¹H NMR and ²H NMR, is also employed to confirm the isotopic purity. nih.govresearchgate.netacs.org In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the protons in the non-deuterated analogue should be virtually absent. Conversely, the ²H NMR spectrum would show signals corresponding to the deuterium atoms at the various positions in the molecule.
The combination of these synthesis and purification methodologies, followed by rigorous analytical characterization, allows for the production of this compound with isotopic enrichment levels typically exceeding 99 atom % D.
Data Tables
Table 1: Expected Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion | Expected Relative Abundance for 99% Isotopic Enrichment |
| 112 | [M]⁺ (C₅D₁₀O₂) | High |
| 111 | [M-D]⁺ | Low |
| 110 | [M-2D]⁺ | Very Low |
| 97 | [M-CD₃]⁺ | Moderate |
| 70 | [CD₃COCD₃]⁺ | Moderate |
| 46 | [CD₃CO]⁺ | High |
Note: This table is illustrative and actual fragmentation patterns and relative abundances may vary depending on the mass spectrometer and ionization conditions used.
Table 2: Expected NMR Spectroscopy Data for this compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ²H | ~1.9 | Singlet | -OC(O)CD₃ |
| ²H | ~4.8 | Septet | -OCD(CD₃)₂ |
| ²H | ~1.2 | Doublet | -OCD(CD₃)₂ |
| ¹³C | ~20 | -OC(O)C D₃ | |
| ¹³C | ~68 | -OC D(CD₃)₂ | |
| ¹³C | ~21 | -OCD(C D₃)₂ | |
| ¹³C | ~170 | -OC (O)CD₃ |
Note: Chemical shifts are approximate and can vary based on the solvent and reference standard used. The multiplicity in the ²H NMR spectrum is due to deuterium-deuterium coupling.
Spectroscopic Characterization and Elucidation of Isopropyl Acetate D10
Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Esters
NMR spectroscopy is a powerful technique for elucidating molecular structure. In the context of deuterated compounds like Isopropyl Acetate-d10, various NMR methods provide specific insights into isotopic purity, residual proton signals, and the electronic environment of the carbon backbone.
Deuterium (B1214612) (²H) NMR spectroscopy is a direct method for observing deuterium nuclei. While it has a lower natural abundance and sensitivity compared to proton NMR, it is invaluable for analyzing enriched compounds. huji.ac.il The primary application of ²H NMR in the context of this compound is the determination of isotopic purity and the confirmation of deuterium incorporation at specific molecular sites. huji.ac.il
The ²H NMR spectrum of this compound is expected to show distinct signals corresponding to the deuterons on the acetyl methyl group (CD₃) and the isopropyl group (CD(CD₃)₂). The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR. huji.ac.il The integration of these signals allows for the quantification of deuterium enrichment at each position, confirming the "d10" designation. Furthermore, the absence of significant signals in the corresponding regions of the ¹H NMR spectrum provides complementary evidence of high isotopic purity. Achieving high levels of deuteration, often greater than 98%, is critical for many applications and requires careful synthetic methods that exclude protic solvents and moisture.
A key advantage of ²H NMR is its utility in confirming the specific locations of deuterium atoms within a molecule, which is crucial for mechanistic studies or as internal standards in quantitative mass spectrometry. rsc.org
When analyzing a deuterated compound like this compound, ¹H NMR spectroscopy is primarily used to detect any residual, non-deuterated impurities. researchgate.net Since deuteration is rarely 100% complete, small signals corresponding to the incompletely deuterated isotopologues (e.g., Isopropyl Acetate-d9) can be observed. ucla.edu The intensity of these residual proton signals is directly proportional to the amount of the non-deuterated or partially deuterated species present, providing a sensitive measure of isotopic purity. researchgate.net
The analysis is typically performed in a deuterated solvent to avoid large solvent signals that would otherwise obscure the signals from the analyte. magritek.comlabinsights.nl However, even high-purity deuterated solvents contain residual protons. ucla.eduhw.ac.uk For instance, CDCl₃ shows a residual CHCl₃ signal at approximately 7.26 ppm, while d6-DMSO exhibits a quintet around 2.50 ppm due to the CD₂H group coupling with two deuterium atoms. ucla.eduhw.ac.uk It is essential to distinguish these solvent signals from any residual proton signals originating from the this compound sample itself. hw.ac.uk
Table 1: Common Residual Proton Signals in Deuterated NMR Solvents
| Solvent | Residual Peak | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Chloroform-d (CDCl₃) | CHCl₃ | 7.26 | Singlet |
| Dimethyl Sulfoxide-d₆ ((CD₃)₂SO) | (CD₃)(CD₂H)SO | 2.50 | Quintet |
| Methanol-d₄ (CD₃OD) | CHD₂OD | 3.31 | Quintet |
| Acetone-d₆ ((CD₃)₂CO) | (CD₃)(CD₂H)CO | 2.05 | Quintet |
| Benzene-d₆ (C₆D₆) | C₆D₅H | 7.16 | Singlet |
| Deuterium Oxide (D₂O) | HDO | ~4.79 | Singlet |
Note: Chemical shifts can be dependent on temperature and concentration. carlroth.comsigmaaldrich.com
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, the ¹³C spectrum will show signals for the carbonyl carbon, the methine carbon of the isopropyl group, and the methyl carbons. The chemical shifts of these carbons are influenced by the attached deuterium atoms, an effect known as the deuterium isotope effect on ¹³C chemical shifts. oup.com
This isotope effect typically causes a slight upfield shift (to lower ppm values) for the deuterated carbon and can also affect the chemical shifts of carbons two or more bonds away. oup.comnih.gov The magnitude of these shifts can sometimes be correlated with molecular parameters and electron densities. oup.com For this compound, one would expect to see distinct signals for the carbonyl carbon (C=O), the isopropyl methine carbon (-CD-), the isopropyl methyl carbons (-CD₃), and the acetyl methyl carbon (-CD₃). The coupling between the ¹³C nucleus and the deuterium nucleus (spin I=1) can lead to splitting of the carbon signals into multiplets, often observed as triplets for -CD groups, quintets for -CD₂ groups, and septets for -CD₃ groups, although these can sometimes be broadened.
The predicted ¹³C NMR spectrum for the non-deuterated Isopropyl acetate (B1210297) in D₂O shows peaks at approximately 177 ppm (C=O), 70 ppm (CH), and 22 ppm (CH₃). hmdb.cahmdb.ca For this compound, these peaks would be present but shifted slightly upfield and potentially show C-D coupling patterns.
Table 2: Predicted ¹³C NMR Chemical Shifts for Isopropyl Acetate
| Carbon Atom | Predicted Chemical Shift (ppm) in D₂O |
|---|---|
| Carbonyl (C=O) | ~177 |
| Isopropyl Methine (CH) | ~70 |
| Acetyl Methyl (CH₃) | ~22 |
| Isopropyl Methyl (CH₃) | ~22 |
Source: Predicted data from Human Metabolome Database. hmdb.cahmdb.ca The actual spectrum of the d10 isotopologue would show isotope shifts and C-D coupling.
Vibrational Spectroscopy (IR and Raman) in Deuterated Systems
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org Isotopic substitution, particularly with deuterium, has a significant and predictable effect on these vibrational frequencies, making it a powerful tool for spectral assignment and structural analysis. libretexts.orgnih.gov
The frequency of a vibrational mode is dependent on the masses of the atoms involved. spectroscopyonline.com When a hydrogen atom is replaced by a heavier deuterium atom, the frequency of vibrations involving that atom, such as C-H stretching and bending modes, decreases significantly. spectroscopyonline.commsu.edu This phenomenon is known as an isotopic shift.
For this compound, the most dramatic changes compared to its non-deuterated counterpart will be observed in the C-H stretching region. The typical C-H stretching vibrations occur around 2850-3000 cm⁻¹. Upon deuteration to C-D, these bands are expected to shift to a lower frequency, approximately in the 2000-2300 cm⁻¹ range. cdnsciencepub.comcdnsciencepub.com For example, studies on deuterated ethyl acetate and methyl acetate show that bands characteristic of trideuteromethyl (CD₃) groups appear between 2000 and 2300 cm⁻¹. cdnsciencepub.comcdnsciencepub.com
Other vibrations, such as the C=O carbonyl stretch (typically around 1740 cm⁻¹ for esters), are also affected, though to a lesser extent. cdnsciencepub.com The substitution of deuterium on the adjacent methyl and isopropyl groups can cause a slight shift in the C=O stretching frequency. cdnsciencepub.com Similarly, skeletal vibrations and bending modes throughout the molecule will exhibit isotopic shifts, providing a detailed fingerprint that confirms the deuteration pattern. cdnsciencepub.com The analysis of these shifts, often aided by computational modeling, allows for the confident assignment of nearly all vibrational modes in the molecule. nih.gov
The distinct and predictable nature of isotopic shifts in vibrational spectroscopy makes it an excellent method for confirming the structure of this compound. By comparing the IR and Raman spectra of the deuterated compound with its non-deuterated analogue, the presence and location of deuterium can be unequivocally verified. The absence or significant reduction of C-H vibrational bands and the appearance of strong C-D bands is a clear indicator of successful deuteration. cdnsciencepub.com
Vibrational spectroscopy can also be used for purity assessment. The presence of any residual C-H stretching bands in the spectrum of this compound would indicate incomplete deuteration. cdnsciencepub.com This allows for a semi-quantitative estimation of isotopic purity. Furthermore, the high specificity of the fingerprint region (below 1500 cm⁻¹) can help identify any chemical impurities present in the sample. Both IR and Raman spectroscopy, therefore, serve as crucial quality control tools, ensuring the structural integrity and isotopic enrichment of this compound. acs.orgresearchgate.net
Mass Spectrometry (MS) for Deuterated Compound Analysis
Mass spectrometry is a powerful analytical technique for the characterization of deuterated compounds like this compound. It provides information on the molecular weight and the isotopic distribution and is instrumental in verifying the successful incorporation of deuterium atoms.
Stable Isotope-Labeled Internal Standards (SILS) are considered the gold standard in quantitative mass spectrometry-based bioanalysis. scispace.com this compound, as a deuterated analog of isopropyl acetate, is well-suited for use as a SILS in analytical chemistry. cymitquimica.com The key advantage of using a SILS like this compound is that its chemical and physical properties are nearly identical to its non-labeled counterpart, or analyte. altascientific.cn This similarity ensures that the SILS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. scispace.comaltascientific.cn
The use of SILS helps to correct for variability in various stages of the analytical process, including dilutions, extraction recovery, and matrix effects which can suppress or enhance the analyte signal. scispace.comaltascientific.cn By adding a known amount of this compound to a sample, the ratio of the analyte's signal to the SILS's signal can be used for accurate quantification. tandfonline.com This isotope dilution mass spectrometry (IDMS) approach significantly improves the precision and accuracy of quantitative assays. scispace.comtandfonline.com
The significant mass difference between this compound (molecular weight: 112.19 g/mol ) and its non-deuterated form (molecular weight: 102.13 g/mol ) allows for their easy differentiation in a mass spectrometer, while their similar retention times in chromatography ensure they are analyzed under the same conditions. nist.govchemsrc.com This distinct mass shift, with minimal chromatographic shift, is a critical feature for an effective SILS.
Table 1: Molecular Weights of Isopropyl Acetate and its Deuterated Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Isopropyl Acetate | C₅H₁₀O₂ | 102.13 |
| This compound | C₅D₁₀O₂ | 112.19 |
This table was created by the author based on the data from the search results.
The application of deuterated standards like this compound is widespread, spanning from environmental monitoring and food safety testing to clinical diagnostics and pharmaceutical research. altascientific.cnacs.org
The fragmentation pattern of a molecule in a mass spectrometer provides a structural fingerprint. In electron ionization (EI) mass spectrometry, the fragmentation of esters like isopropyl acetate is well-characterized. massbank.eucdnsciencepub.com For this compound, the fragmentation pattern will be similar to that of the unlabeled compound, but the masses of the fragments containing deuterium will be shifted accordingly.
The mass spectrum of unlabeled isopropyl acetate shows characteristic peaks resulting from specific bond cleavages. massbank.eu One of the most prominent fragmentation pathways for esters is the McLafferty rearrangement, though it is more significant for esters with longer alkyl chains. cdnsciencepub.com For isopropyl acetate, alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond are important fragmentation routes. libretexts.org
In the case of this compound, where all ten hydrogen atoms are replaced by deuterium, the resulting fragment ions will have higher mass-to-charge (m/z) ratios. For example, the fragment corresponding to the loss of the isopropoxy group (•OCH(CH₃)₂) from unlabeled isopropyl acetate would be the acetyl cation [CH₃CO]⁺ at m/z 43. massbank.eu For this compound, the corresponding fragment would be the deuterated acetyl cation [CD₃CO]⁺ at m/z 46. Similarly, the fragment corresponding to the isopropyl cation [(CH₃)₂CH]⁺ at m/z 43 would be observed as the deuterated isopropyl cation [(CD₃)₂CD]⁺ at m/z 49.
Studies on similar deuterated esters have shown that the presence of deuterium can sometimes influence the fragmentation pathways, but the primary fragmentation patterns are generally predictable based on the unlabeled compound. cdnsciencepub.com Analysis of the fragmentation pattern is crucial for confirming the structure of this compound and for ensuring that the deuterium labels are in the expected positions.
Table 2: Predicted Major Fragments of Isopropyl Acetate and this compound
| Fragment Ion | Unlabeled Isopropyl Acetate (m/z) | This compound (m/z) |
| [M]⁺ | 102 | 112 |
| [M - •CH₃]⁺ | 87 | 94 (loss of •CD₃) |
| [CH₃CO]⁺ | 43 | 46 ([CD₃CO]⁺) |
| [(CH₃)₂CH]⁺ | 43 | 49 ([(CD₃)₂CD]⁺) |
| [M - OCH(CH₃)₂]⁺ | 43 | 46 ([CD₃CO]⁺) |
| [M - CH₃COO•]⁺ | 59 | 66 ([CD(CD₃)₂]⁺) |
This table was created by the author based on the data from the search results.
High-resolution mass spectrometry (HRMS) is an indispensable tool for the verification of isotopically labeled compounds like this compound. HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. researchgate.net This capability allows for the determination of the elemental composition of a molecule and its fragments. researchgate.net
For this compound, HRMS can be used to confirm its elemental formula (C₅D₁₀O₂) by comparing the experimentally measured exact mass with the theoretically calculated exact mass. The theoretical exact mass of this compound is 112.130844 u. chemsrc.com HRMS can readily distinguish this from other ions that might have the same nominal mass but a different elemental composition.
Furthermore, HRMS is crucial for assessing the isotopic purity of this compound. It can resolve and measure the relative intensities of the different isotopologues present in a sample. For instance, it can differentiate between a molecule of this compound and a molecule of Isopropyl Acetate-d9 that contains one protium (B1232500) atom. This level of detail is critical for applications that rely on a high degree of isotopic enrichment, such as in metabolic studies or as a high-quality internal standard. chemie-brunschwig.ch The ability to detect and quantify these fine isotopic structures ensures the quality and reliability of the labeled compound. researchgate.net
Mechanistic Investigations Utilizing Isopropyl Acetate D10
Kinetic Isotope Effects (KIE) in Organic Reactions
A kinetic isotope effect (KIE) is the change observed in the rate of a chemical reaction when an atom in one of the reactants is substituted with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org For deuterium (B1214612) labeling, this is kH/kD. The study of KIEs is a critical method for determining reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. libretexts.org The effect arises primarily because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy. libretexts.orgprinceton.edu Consequently, more energy is required to break a bond to a deuterium atom compared to a hydrogen atom, leading to a slower reaction rate when this bond is broken in the rate-determining step. libretexts.org The magnitude of the KIE provides valuable clues about the mechanism; rates involving C-H bonds are typically 6 to 10 times faster than those involving C-D bonds. wikipedia.org
Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being formed or broken in the rate-determining step.
Primary KIEs are observed when the bond to the isotopically labeled atom is cleaved or formed during the rate-limiting step of the reaction. libretexts.org For reactions involving Isopropyl Acetate-d10, a significant primary KIE (typically kH/kD > 2) would be expected if a C-D bond on either the isopropyl or acetyl moiety is broken in this critical step. For instance, in a hypothetical elimination reaction where the methine deuterium of the isopropyl group is abstracted by a base in the slow step, a large kH/kD value would be measured.
Secondary KIEs (SKIEs) occur when the isotopic substitution is on an atom that is not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs (kH/kD values are often between 0.7 and 1.5) and arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often due to a change in hybridization at an adjacent atom. wikipedia.orgprinceton.edu
α-Secondary KIEs : These arise from isotopic substitution at the α-position, the atom next to the reaction center. In the hydrolysis of this compound, if the deuterium is on the methine carbon (α to the ester oxygen), a change in hybridization at the carbonyl carbon from sp2 to sp3 in the transition state would result in an inverse KIE (kH/kD < 1, typically 0.8-0.9). princeton.edu
β-Secondary KIEs : These are observed when the isotope is on the β-position. For this compound, deuteration of the methyl groups of the isopropyl moiety would result in a β-SKIE. These effects are often attributed to hyperconjugation, where the C-D bond is a poorer electron donor than a C-H bond, leading to small, normal KIEs (kH/kD > 1, typically 1.1-1.2). libretexts.orgprinceton.edu
| Deuteration Position in Isopropyl Acetate (B1210297) | Hypothetical Reaction Step | KIE Type | Expected kH/kD Value | Mechanistic Implication |
|---|---|---|---|---|
| Acetyl Methyl Group (-CD3) | Enolate formation (C-D bond cleavage) | Primary | ~4-7 | C-D bond is broken in the rate-determining step. |
| Isopropyl Methine Group (>CD-) | E2 Elimination (C-D bond cleavage) | Primary | ~4-7 | C-D bond is broken in the rate-determining step. |
| Isopropyl Methine Group (>CD-) | SN1-type hydrolysis (C-O cleavage) | α-Secondary | ~1.1-1.25 | Rehybridization at adjacent carbon from sp3 to sp2. |
| Carbonyl Carbon | Nucleophilic addition (sp2 to sp3 change) | α-Secondary | ~0.8-0.9 | Rehybridization at the reaction center. |
| Isopropyl Methyl Groups (-C(CD3)2) | Carbocation formation at methine carbon | β-Secondary | ~1.1-1.2 per D | Hyperconjugation stabilizes the transition state. |
The measurement of KIEs using this compound is a powerful method for identifying the rate-determining step (RDS) of a reaction. A substantial primary KIE directly implicates the cleavage of a specific C-D bond in the slowest step of the reaction sequence. libretexts.org Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that the C-D bond is not broken or significantly altered during the RDS. scribd.com
Furthermore, the magnitude of the KIE can provide information about the structure of the transition state (TS). For proton transfer reactions, a maximal primary KIE is expected for a symmetric transition state where the proton is exactly halfway between the donor and acceptor. Asymmetrical transition states (either "early" or "late") result in smaller KIE values. princeton.edu Secondary KIEs also offer structural clues; an inverse α-SKIE (kH/kD < 1) in ester hydrolysis suggests a move from sp2 to sp3 hybridization, consistent with the formation of a tetrahedral intermediate in the transition state. princeton.edu
Solvent Kinetic Isotope Effects (SKIEs) are observed when a reaction is carried out in a deuterated solvent, such as deuterium oxide (D₂O), instead of its protic counterpart (H₂O). libretexts.org These effects can provide significant insight into the role of the solvent in the reaction mechanism, particularly whether it acts as a nucleophile or is involved in proton transfer in the rate-determining step. libretexts.orgchem-station.com
In the context of the hydrolysis of isopropyl acetate, studying the reaction in D₂O versus H₂O can differentiate between mechanistic pathways.
Acid-Catalyzed Hydrolysis : In specific acid-catalyzed ester hydrolysis, an inverse solvent isotope effect is often observed, where the reaction is faster in D₂O (kH/kD < 1, typically around 0.3-0.5). wikipedia.orgchem-station.com This phenomenon arises from a pre-equilibrium step where the ester's carbonyl oxygen is protonated (or deuterated). D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated (deuterated) ester in D₂O, which accelerates the subsequent rate-determining nucleophilic attack by a solvent molecule. wikipedia.orgchem-station.com
Tracing Reaction Pathways and Intermediates with Deuterium Labels
Beyond altering reaction rates, the deuterium atoms in this compound serve as inert labels that allow chemists to trace the fate of different parts of the molecule throughout a reaction sequence. By analyzing the position of the deuterium atoms in the products and any intermediates, it is possible to map out reaction pathways and confirm or rule out proposed mechanisms. libretexts.orgucoz.com
Isotope labeling has been fundamental in establishing the mechanism of ester hydrolysis. The most common pathway for base-catalyzed hydrolysis is the BAC2 mechanism, which involves nucleophilic addition to the carbonyl carbon, followed by elimination (Acyl-Oxygen Cleavage). ucoz.comchemistrysteps.com
Using Isopropyl Acetate-d7 (where only the isopropyl group is deuterated) provides a clear way to test this.
If the BAC2 mechanism is operative : The nucleophile (e.g., ⁻OH) attacks the carbonyl carbon. The C-O bond between the carbonyl carbon and the isopropyl group's oxygen (the acyl-oxygen bond) breaks. The resulting products would be acetate and deuterated isopropanol (B130326) (Isopropanol-d7).
If a BAL1 or BAL2 mechanism were operative : These mechanisms involve the cleavage of the alkyl-oxygen bond. In this case, the products would be acetic acid and a deuterated isopropyl cation or equivalent, which is far less common for primary/secondary esters. ucoz.com
The experimental observation that hydrolysis of such a labeled ester yields deuterated isopropanol provides definitive evidence for the BAC2 pathway. chemistrysteps.com A similar logic applies to acid-catalyzed hydrolysis (AAC2 mechanism) and transesterification reactions, where tracking the deuterated alcohol fragment clarifies which bonds are broken and formed. libretexts.orgyoutube.com
| Starting Material | Reaction | Proposed Mechanism | Expected Deuterated Product | Conclusion |
|---|---|---|---|---|
| Isopropyl-d7 Acetate | Base-catalyzed hydrolysis (saponification) | BAC2 (Acyl-Oxygen Cleavage) | Isopropanol-d7 | Confirms nucleophilic attack at the carbonyl. |
| Isopropyl-d7 Acetate | Base-catalyzed hydrolysis (saponification) | BAL2 (Alkyl-Oxygen Cleavage) | Acetate-dx (from D/H exchange) | Mechanism is ruled out. |
| Acetyl-d3 Isopropyl Acetate | Acid-catalyzed hydrolysis | AAC2 (Acyl-Oxygen Cleavage) | Acetic Acid-d3 | Confirms the acetyl group remains intact. |
| Isopropyl-d7 Acetate | Transesterification with Ethanol (B145695) | AAC2 | Isopropanol-d7 | Traces the leaving alcohol group. |
In certain reactions, particularly those mediated by transition metal catalysts, the C-D bonds in this compound may not be static. The molecule can undergo H/D exchange, where deuterium atoms are swapped for hydrogen atoms (protons) from the solvent or other reagents. cardiff.ac.uk Studying these exchange mechanisms provides valuable information about otherwise invisible processes, such as reversible C-H bond activation. researchgate.net
For example, if this compound were subjected to a ruthenium or platinum catalyst in a protic solvent, one might observe a gradual loss of deuterium from the molecule over time. cardiff.ac.ukresearchgate.net The specific positions that undergo this exchange first (e.g., the more sterically accessible methyl groups vs. the methine position) can reveal the catalyst's regioselectivity and provide evidence for intermediates, such as η²-alkene or σ-alkyl metal complexes, that facilitate the exchange process. This technique is crucial for understanding the fundamental steps of catalytic cycles used in modern organic synthesis.
Isotope Effects on Molecular Dynamics and Interactions
Detailed Research Findings
Research into deuterated ketones, which share structural similarities with isopropyl acetate, provides concrete data on the influence of isotopic substitution on molecular properties that are observable via Nuclear Magnetic Resonance (NMR) spectroscopy. A study on various 2-alkanones, including methyl isopropyl ketone (MiPK), dissolved in a mixture of 1-ethyl-3-methylimidazolium (B1214524) acetate ([C₂mim][OAc]) and methanol-d₄, has detailed the long-range effects of deuterium substitution on ¹³C NMR chemical shifts. rsc.org
In this research, H/D exchange was catalyzed by the ionic liquid, leading to the formation of various isotopomers with deuterium substituted at the carbons adjacent to the carbonyl group (the C1 and C3 positions). rsc.org This process is analogous to the deuteration in this compound at the acetyl and isopropyl groups. The study found that the deuterium isotope effect (DIE) on ¹³C chemical shifts is additive and extends several bonds away from the site of substitution. rsc.org
For methyl isopropyl ketone, deuteration at the C3 methine position (equivalent to the methine position in the isopropyl group of isopropyl acetate) and the C1 methyl position (equivalent to the acetyl group) caused distinct upfield or downfield shifts in the ¹³C spectrum. The analysis revealed a downfield shift of -0.085 ppm at the C2 carbonyl carbon caused by the CD group at the C3 position, and a -0.045 ppm shift for each deuterium substituted in the methyl group at the C1 position. rsc.org These findings demonstrate that the electronic environment around the carbon nuclei is altered by the presence of deuterium, which affects nuclear shielding and, consequently, the observed chemical shifts. This perturbation of the electronic environment is a direct consequence of the altered vibrational modes and average bond lengths of C-D versus C-H bonds, which in turn influences intermolecular interactions.
Table 1: Deuterium Isotope Effects (DIE) on 13C Chemical Shifts in Methyl Isopropyl Ketone (MiPK)
Data sourced from a study on 2-alkanones in [C₂mim][OAc]/CD₃OD solution. rsc.org The shifts represent the change in ppm at the C2 carbonyl carbon.
| Substitution Site | Type of Substitution | Isotope Effect on C2 Carbon (ppm) |
|---|---|---|
| C1 (Methyl Group) | Per Deuterium Atom | -0.045 |
| C3 (Methine Group) | Per CD Group | -0.085 |
Further evidence of how deuterating an isopropyl group affects molecular interactions comes from studies on poly(N-isopropylacrylamide) (pNIPAM) microgels. Research has shown that the location of deuterium substitution is critical. researchgate.net When the isopropyl group of the NIPAM monomer was deuterated, the self-cross-linking mechanism of the polymer chains was severely inhibited. researchgate.net This effect is attributed to the greater strength of the C-D bond compared to the C-H bond, which makes hydrogen (or in this case, deuterium) abstraction at the tertiary carbon of the isopropyl group more difficult. This demonstrates a significant kinetic isotope effect that directly impacts intermolecular covalent bond formation and the resulting macroscopic properties of the material. researchgate.net
Conversely, deuteration of the vinyl group in NIPAM, which becomes part of the polymer backbone, did not hinder cross-linking but did result in a more strongly cross-linked network compared to the protonated version. Furthermore, deuterating the isopropyl group led to a significant increase in the polymer's transition temperature, highlighting a change in the hydrophobic and hydrophilic interactions that govern the polymer's phase behavior in water. researchgate.net These findings underscore that the substitution of hydrogen with deuterium in the isopropyl moiety, as is present in this compound, can substantially alter intermolecular forces and the dynamic behavior of the system. researchgate.net
Computational and Theoretical Studies of Deuterated Esters
Quantum Chemical Calculations of Isopropyl Acetate-d10
Quantum chemical calculations are fundamental to predicting the properties of molecules like this compound from first principles. These methods are crucial for determining molecular geometries, vibrational modes, and other electronic properties that are influenced by deuteration.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying chemical systems, offering a favorable balance between computational cost and accuracy. mdpi.com It is particularly effective for optimizing molecular geometries and calculating vibrational frequencies. mdpi.comrsc.org For this compound, DFT calculations would be employed to predict the three-dimensional arrangement of its atoms and its expected vibrational spectra.
The process begins with the construction of an initial molecular model of this compound. A functional, such as the popular B3LYP or the dispersion-corrected ωB97XD, is chosen along with a basis set, for instance, 6-311G(d,p) or a member of the correlation-consistent family like aug-cc-pVTZ. mdpi.comnih.govbeilstein-journals.org The calculation then iteratively solves the electronic structure equations to find the lowest energy conformation, known as the optimized geometry. This geometry provides precise predictions of bond lengths and angles. For esters, DFT has been used to study conformational isomerism and the effects of substituents on structure. beilstein-journals.org
Once the optimized geometry is obtained, a frequency analysis is performed. tudelft.nl This calculation determines the vibrational modes of the molecule. For this compound, this would yield frequencies for C-D stretches, which appear at lower wavenumbers than the corresponding C-H stretches in the non-deuterated isotopologue, as well as shifts in other vibrations like the carbonyl (C=O) stretch. nih.govresearchgate.net These predicted frequencies are invaluable for interpreting experimental IR and Raman spectra. uq.edu.au DFT calculations have been shown to be a powerful technique for determining relative stereochemistry and unequivocally assigning spectral resonances. researchgate.net
Table 1: Illustrative DFT-Calculated Geometric Parameters for Isopropyl Acetate (B1210297)
This table presents a hypothetical comparison of key geometric parameters for light (h10) and heavy (d10) isopropyl acetate, as would be predicted by a DFT calculation (e.g., at the ωB97XD/aug-cc-pVTZ level). Deuteration typically leads to very subtle changes in bond lengths.
| Parameter | Isopropyl Acetate (h10) | This compound |
| C=O Bond Length | ~1.21 Å | ~1.21 Å |
| C-O (ester) Bond Length | ~1.35 Å | ~1.35 Å |
| O-C (isopropyl) Bond Length | ~1.46 Å | ~1.46 Å |
| C-H/C-D (acetyl) Bond Length | ~1.09 Å | ~1.09 Å |
| C-H/C-D (isopropyl CH) Bond Length | ~1.10 Å | ~1.10 Å |
| C-H/C-D (isopropyl CH3) Bond Length | ~1.09 Å | ~1.09 Å |
Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. acs.org Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher accuracy than standard DFT for certain properties, albeit at a greater computational expense. acs.orgacs.org
The study of deuterated species with ab initio methods requires careful consideration of the chosen basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For accurate results, especially for properties sensitive to electron correlation and for anions, basis sets must be sufficiently large and flexible. acs.org Correlation-consistent basis sets, such as Dunning's cc-pVnZ (where n=D, T, Q, 5), are systematically improvable. acs.org For deuterated molecules, where subtle changes in vibrational zero-point energies are critical, a high-quality basis set is paramount. uq.edu.au For instance, aug-cc-pVTZ includes diffuse functions (aug) which are important for describing weakly bound electrons and is of triple-zeta (TZ) quality. beilstein-journals.org
When performing calculations on this compound, the mass of deuterium (B1214612) is explicitly used. While the potential energy surface is unchanged under the Born-Oppenheimer approximation, the nuclear motion (vibrations) is different, leading to different zero-point vibrational energies and vibrationally averaged structures. uq.edu.auacs.orgosti.gov High-level ab initio calculations are capable of capturing these subtle but important isotope effects. nih.gov
Molecular Dynamics (MD) Simulations Incorporating Deuteration Effects
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and intermolecular interactions. ethz.ch
Classical MD simulations rely on a "force field," which is a set of parameters and potential functions that describe the energy of a particle as a function of the coordinates of all particles in the system. ethz.ch The accuracy of an MD simulation is fundamentally limited by the quality of its force field. ethz.ch
Standard force fields (like CHARMM, AMBER, GROMOS) are parameterized primarily for common biomolecules and organic molecules containing hydrogen. researchgate.netresearchgate.net Simply substituting the mass of deuterium for hydrogen in a standard force field often fails to capture the full extent of deuteration effects. acs.orgosti.gov This is because isotopic substitution alters intramolecular vibrations, which can in turn affect intermolecular interactions. acs.orgosti.gov Standard force fields are often parameterized using mass-dependent experimental data, which biases them toward a specific isotopologue. acs.orgosti.gov
A more rigorous approach, necessary for accurately simulating this compound, involves re-parameterizing the force field. researchgate.net This involves using quantum mechanical calculations to derive parameters that correctly describe the isotope-dependent vibrations. acs.orgresearchgate.net This ensures that the simulation accurately reflects the subtle quantum effects of deuteration on the molecule's conformational preferences and interactions. researchgate.net
Intermolecular forces, such as dispersion forces and dipole-dipole interactions, govern the physical properties of substances in the condensed phase. unizin.org Isotopic substitution can modify these interactions. In the case of this compound, changes in the vibrational modes due to the heavier deuterium atoms can alter the molecule's average size and polarizability, thereby influencing how it interacts with neighboring molecules. researchgate.net
MD simulations using an appropriately parameterized force field can be used to study these effects. For example, a simulation of liquid this compound could reveal differences in density, diffusion coefficients, and radial distribution functions compared to its non-deuterated counterpart. Studies on similar systems have shown that deuteration can modify intramolecular interactions, which in turn allows for changes in intermolecular hydrogen bonding, potentially altering physical properties like miscibility. researchgate.net Dielectric relaxation studies on isopropyl acetate have been used to probe its intermolecular interactions in mixtures. niscpr.res.in MD simulations provide a molecular-level explanation for such macroscopic observations. nih.govmdpi.com
Prediction of Spectroscopic Parameters and Isotope Effects
A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to validate structures and assignments. researchgate.net
For this compound, quantum chemical calculations can predict its ¹³C and ²H (deuterium) NMR spectra. Deuterium substitution causes characteristic changes in NMR spectra known as isotope effects. nih.gov The primary isotope effect refers to the change in the chemical shift of the deuterium nucleus itself compared to a proton in the same environment. nih.gov Secondary isotope effects are changes in the chemical shifts of other nearby nuclei (e.g., ¹³C) caused by the substitution. nih.gov These effects are typically small, with two-bond effects on ¹³C (¹³C-C-D) often resulting in an upfield shift (lower ppm value). cdnsciencepub.comcdnsciencepub.com DFT calculations have been successfully used to predict these isotope effects on chemical shifts, which are valuable for assigning complex spectra. nih.gov Studies on other deuterated esters and ketones have shown that these effects can be transmitted over several bonds. cdnsciencepub.comcdnsciencepub.comrsc.org
Similarly, as mentioned in section 5.1.1, the vibrational frequencies (and their intensities) can be calculated to predict the IR and Raman spectra. The substitution of all ten protons in isopropyl acetate with deuterium would lead to significant and predictable shifts in the vibrational spectrum, particularly in the C-H stretching region (approx. 2800-3000 cm⁻¹) which would be replaced by C-D stretching bands at lower frequencies (approx. 2100-2250 cm⁻¹).
Table 2: Representative Predicted Isotope Effects on ¹³C NMR Chemical Shifts
This table illustrates the typical secondary isotope effects on the ¹³C NMR chemical shifts of a deuterated ester, as would be predicted by quantum chemical calculations. The effects are defined as Δδ = δ(H) - δ(D), so a positive value indicates the deuterated signal is upfield.
| Carbon Atom | Number of Bonds to Deuterium | Typical Isotope Shift (ppm) |
| Acetyl Carbonyl | 3 | ~ -0.05 cdnsciencepub.com |
| Acetyl Methyl | 1 | ~ +0.3 to +0.5 |
| Isopropyl CH | 1 | ~ +0.3 to +0.5 |
| Isopropyl Methyl | 2 | ~ -0.20 cdnsciencepub.comcdnsciencepub.com |
Advanced Applications of Isopropyl Acetate D10 in Academic Research
Isopropyl Acetate-d10, a deuterated isotopologue of isopropyl acetate (B1210297), serves as a highly specialized tool in advanced scientific research. Its unique properties, stemming from the replacement of hydrogen atoms with deuterium (B1214612), make it invaluable in fields requiring high analytical precision and deep mechanistic insight.
Future Directions and Methodological Challenges in Isopropyl Acetate D10 Research
Development of More Efficient and Selective Deuteration Protocols
The synthesis of deuterated compounds, including Isopropyl Acetate-d10, is a cornerstone of their utility. The demand for these labeled molecules has fueled a renewed focus on developing selective and efficient methods for deuterium (B1214612) incorporation. bohrium.com
Historically, the synthesis of deuterated organic molecules often involved multi-step reactions. bohrium.com However, the field is increasingly moving towards more streamlined, one-step protocols. bohrium.com A significant area of advancement lies in catalytic transfer deuteration and hydrodeuteration, which offer a milder approach for selectively introducing deuterium into molecules. bohrium.com These methods have the advantage of not requiring D2 gas and pressurized setups, instead utilizing readily available deuterium donors. bohrium.com Both heterogeneous and homogeneous catalytic processes have been explored, with homogeneous catalysts often demonstrating superior selectivity. bohrium.com
Hydrogen isotope exchange (HIE) has become a prominent and powerful method for the late-stage functionalization and synthesis of deuterium-labeled complex organic molecules. researchgate.netsnnu.edu.cn This technique is particularly valuable as it can often be applied to molecules that are already fully or partially constructed. researchgate.net Various catalysts, including those based on iridium, palladium, rhodium, ruthenium, cobalt, and nickel, have been employed for HIE in aromatic compounds. snnu.edu.cn Among these, iridium-based catalysts have been extensively used. snnu.edu.cn The choice of catalyst and reaction conditions, including the solvent, can significantly influence the extent and selectivity of deuterium incorporation. snnu.edu.cn For instance, the use of D2O as a deuterating agent is often preferred due to its low cost and relatively low toxicity. snnu.edu.cn
Recent research has also explored novel catalytic systems. For example, an efficient method for the synthesis of α-deuterated α-amino esters has been developed using 2-hydroxynicotinaldehyde (B1277654) as a catalyst in D2O under mild conditions. nih.govacs.org This protocol demonstrates broad substrate scope and high levels of deuterium incorporation. nih.govacs.org Another innovative approach involves the use of a cheap and stable sodium dispersion as a single electron reductant for the deuteration of activated alkenes, with deuterated ethanol (B145695) (EtOD-d1) serving as the deuterium source. researchgate.net Furthermore, photochemical methods for deuterium labeling are emerging as a sustainable and milder alternative to traditional techniques. rsc.org
The development of these and other novel deuteration protocols is crucial for several reasons. Firstly, more efficient syntheses can reduce the cost and increase the availability of deuterated compounds like this compound. nih.gov Secondly, enhanced selectivity ensures that deuterium atoms are incorporated at specific, desired positions within the molecule, which is critical for many applications, particularly in mechanistic studies and as internal standards. researchgate.net Finally, the development of methods with greater functional group tolerance allows for the deuteration of a wider range of complex molecules. nih.govacs.org
Integration of Advanced Spectroscopic and Computational Techniques
The characterization and analysis of deuterated compounds like this compound are heavily reliant on sophisticated analytical techniques. The integration of advanced spectroscopic and computational methods is a key area of ongoing research, aimed at improving the accuracy and detail of these analyses.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of organic molecules, and it plays a crucial role in the study of deuterated compounds. measurlabs.com Deuterium NMR (2H NMR) can be used to verify the effectiveness of a deuteration reaction, as a deuterated compound will exhibit a strong peak in the 2H NMR spectrum but not in the proton (1H) NMR spectrum. wikipedia.orghuji.ac.il While 2H NMR has a similar chemical shift range to 1H NMR, it generally has lower resolution. huji.ac.il The low natural abundance of deuterium (0.016%) means that samples typically need to be enriched to obtain a sufficiently strong signal. wikipedia.org Advanced NMR techniques, including two-dimensional (2D) NMR, provide more detailed structural information, which is particularly useful for complex molecules. measurlabs.com The use of deuterated solvents is standard practice in NMR to avoid interference from the solvent's hydrogen atoms. tutorchase.comlabinsights.nlsavemyexams.com
High-resolution mass spectrometry (HR-MS) is another powerful technique for the analysis of deuterated compounds. rsc.org When coupled with liquid chromatography (LC-ESI-HR-MS), it can be used to determine the isotopic enrichment of labeled compounds by extracting and integrating the isotopic ions from a full scan mass spectrum. rsc.org The mass spectra of deuterated esters, such as isopropyl acetate (B1210297), have been studied to understand their fragmentation patterns under electron impact. rsc.orgrsc.orgcolostate.edu This information is valuable for identifying and quantifying these compounds in complex mixtures.
Computational methods are increasingly being integrated with experimental techniques to provide deeper insights into the properties of deuterated molecules. numberanalytics.com Quantum chemical methods can be used to optimize the molecular geometries of deuterated species and calculate their spectroscopic properties, such as vibrational frequencies and rotational constants. ajchem-a.com These calculations can reveal significant alterations in spectroscopic properties upon deuteration, even when structural properties remain largely unaffected. ajchem-a.com For instance, computational analysis has been used to study the H/D isotope effect on the adsorption of molecules on metal surfaces. aip.org Furthermore, computational algorithms can simulate isotopic patterns, which aids in the interpretation of complex mass spectra and helps to confirm molecular formulas. numberanalytics.com The combination of experimental data from techniques like NMR and MS with computational modeling provides a powerful synergistic approach for the comprehensive analysis of deuterated compounds. iaea.orgnih.gov
The continued development and integration of these advanced spectroscopic and computational techniques are expected to drive further progress in the field. numberanalytics.com Future prospects include improved sensitivity and resolution in isotopic analysis, which will enable the detection and characterization of deuterated compounds at even lower concentrations. numberanalytics.com
Q & A
Q. What are the common experimental methods for synthesizing Isopropyl Acetate-d10, and how does deuteration impact reaction kinetics?
this compound is typically synthesized via esterification of deuterated isopropyl alcohol (IPA-d8) with acetic acid-d3. The deuteration process requires careful control of reaction conditions (e.g., temperature, acid catalyst concentration) to minimize isotopic exchange and ensure high purity . Kinetic studies show that deuterated reactants exhibit slower reaction rates compared to non-deuterated counterparts due to the kinetic isotope effect (KIE), which must be accounted for in experimental design .
Q. How can vapor-liquid equilibrium (VLE) data for this compound mixtures be validated for thermodynamic consistency?
VLE data validation involves applying thermodynamic consistency tests such as the Van Ness point-to-point test and the Herington area test . For binary and ternary systems (e.g., this compound with DMSO or deuterated alcohols), these tests compare experimental data with calculated values using activity coefficient models (NRTL, Wilson, UNIQUAC). Deviations >5% in vapor-phase composition or temperature indicate inconsistencies requiring re-evaluation of experimental conditions .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., Ethylbenzene-d10) is widely used due to its high sensitivity and isotopic specificity . Calibration curves must account for matrix effects in environmental samples (e.g., soil, water), and method validation should include recovery tests (85–115%) and limits of detection (LOD < 0.1 ppm) .
Advanced Research Questions
Q. How do activity coefficient models (NRTL, Wilson, UNIQUAC) perform in predicting phase behavior of this compound in multicomponent systems?
Studies show that the Wilson model provides the best fit for this compound systems involving alcohols (e.g., IPA-d8) and polar solvents like DMSO, with mean absolute deviations (MAD) <1.5% for vapor-phase composition . However, the NRTL model is preferred for systems with liquid-liquid equilibria (LLE) due to its ability to account for non-random molecular interactions . Model selection should prioritize system-specific parameters (e.g., azeotrope formation, polarity) .
Q. What strategies resolve data contradictions in reactive distillation processes for this compound production?
Contradictions often arise from discrepancies between simulated and experimental conversion rates. Key strategies include:
- Sensitivity analysis of reflux ratio and catalyst loading to identify optimal conditions (e.g., 3.0 reflux ratio, 0.4 wt% sodium methoxide) .
- Validating vapor-liquid-liquid equilibria (VLLE) using dynamic recirculation stills to ensure accurate azeotrope data .
- Incorporating thermally coupled distillation designs to reduce remixing effects, improving energy efficiency by ~23% .
Q. How does the use of deuterated solvents impact NMR spectral interpretation in this compound studies?
Deuterated solvents (e.g., DMSO-d6) suppress proton signals, enhancing the visibility of residual protons in this compound. However, incomplete deuteration (>98%) can introduce split peaks in H-NMR due to isotopic impurities. Researchers should use C-NMR or 2D HSQC for unambiguous structural confirmation, particularly in kinetic studies tracking deuterium incorporation .
Q. What are the challenges in scaling up this compound synthesis from batch to continuous processes?
Key challenges include:
- Maintaining isotopic purity during prolonged reactions, requiring inert atmospheres (N) to prevent H/D exchange.
- Optimizing catalyst lifetime in fixed-bed reactors, as deuterated substrates may accelerate deactivation .
- Addressing heat transfer limitations in exothermic esterification reactions, which can be mitigated via microreactor technology .
Methodological Considerations
Q. How to design experiments for isolating this compound from reaction mixtures with minimal isotopic dilution?
Q. What statistical approaches are recommended for analyzing discrepancies in deuterium distribution data?
Apply multivariate regression to correlate deuteration efficiency with variables like temperature and catalyst concentration. Use ANOVA to identify significant outliers, and validate with isotopic ratio mass spectrometry (IRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
